molecular formula C9H12ClN B13272558 5-chloro-N-ethyl-2-methylaniline

5-chloro-N-ethyl-2-methylaniline

Cat. No.: B13272558
M. Wt: 169.65 g/mol
InChI Key: VPAZSLBPKFJCCK-UHFFFAOYSA-N
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Description

5-chloro-N-ethyl-2-methylaniline is an organic compound with the molecular formula C9H12ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by ethyl and methyl groups, respectively, and a chlorine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including the production of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethyl-2-methylaniline can be achieved through several methods. One common method involves the reaction of 5-chloro-2-nitrotoluene with ethylamine under reducing conditions. The process typically includes the following steps :

    Nitration: 5-chloro-2-nitrotoluene is synthesized by nitrating 2-chlorotoluene.

    Reduction: The nitro group in 5-chloro-2-nitrotoluene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The resulting 5-chloro-2-methylaniline is then alkylated with ethyl bromide in the presence of a base like sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

5-chloro-N-ethyl-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-ethyl-2-methylaniline is unique due to the presence of both the chlorine and ethyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

5-chloro-N-ethyl-2-methylaniline

InChI

InChI=1S/C9H12ClN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

VPAZSLBPKFJCCK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

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